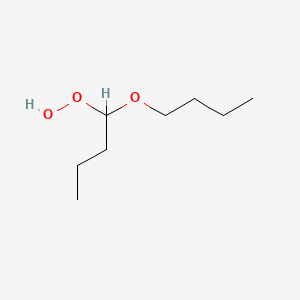
1-Butoxybutane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxybutane-1-peroxol is an organic compound with the molecular formula C8H18O3 It is a peroxide derivative of 1-butoxybutane, characterized by the presence of a peroxide group (-O-O-) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butoxybutane-1-peroxol can be synthesized through the reaction of 1-butoxybutane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Mixing: 1-butoxybutane is mixed with hydrogen peroxide.
Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Raw Materials: Sourcing high-purity 1-butoxybutane and hydrogen peroxide.
Reaction Vessels: Using large reaction vessels equipped with temperature control and mixing capabilities.
Catalysis and Reaction: Adding the acid catalyst and maintaining optimal reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxybutane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or ethers.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Produces oxidized derivatives such as ketones or aldehydes.
Reduction: Forms alcohols or ethers.
Substitution: Results in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1-Butoxybutane-1-peroxol has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-butoxybutane-1-peroxol involves the interaction of its peroxide group with other molecules. The peroxide group can undergo homolytic cleavage to form free radicals, which can then participate in various chemical reactions. These free radicals can initiate chain reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butoxybutane: A non-peroxide derivative with similar structural features but lacking the peroxide group.
Dibutyl Ether: Another ether compound with similar molecular weight and properties but different functional groups.
Butyl Peroxide: A peroxide compound with a different alkyl group.
Uniqueness
1-Butoxybutane-1-peroxol is unique due to the presence of both an ether and a peroxide group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
77379-09-0 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-butoxy-1-hydroperoxybutane |
InChI |
InChI=1S/C8H18O3/c1-3-5-7-10-8(11-9)6-4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
ANIRKWXOWWCUSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CCC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
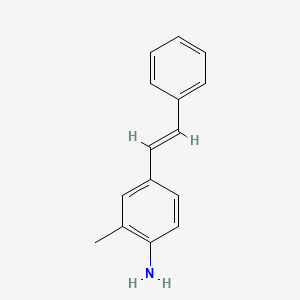
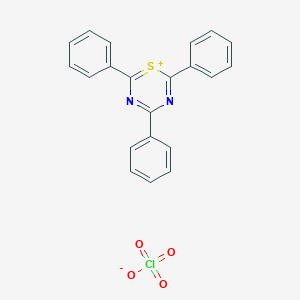

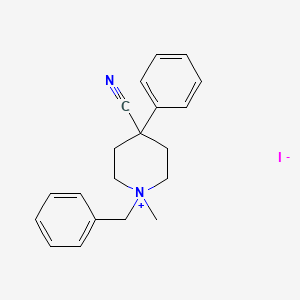
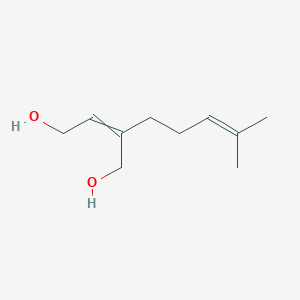
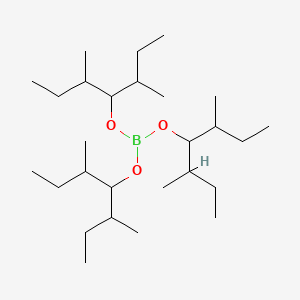
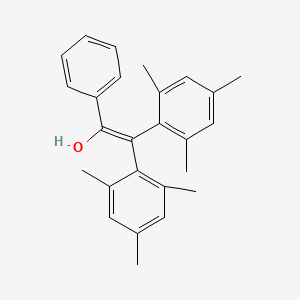
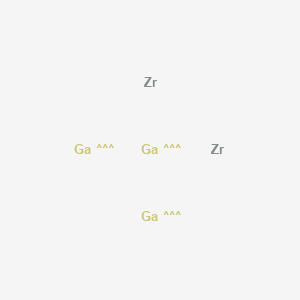
![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
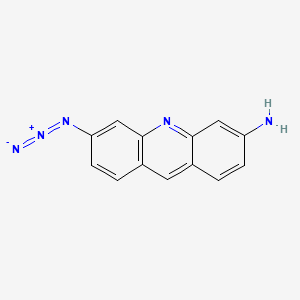


![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)
